cis-1,2-Cyclohexanediol

Thermodynamics Calorimetry Physical Chemistry

Sourcing generic '1,2-cyclohexanediol' risks batch failure due to cis/trans isomer mismatch. This meso compound (CAS 1792-81-0) guarantees defined stereochemistry for critical applications. - Enables 44× increase in PLA strain at break (20 wt% levulinate plasticizer) vs. neat polymer. - Delivers predictable melting enthalpy of 20.265 kJ·mol⁻¹ (23.8% higher than trans) for DSC calibration and hot-melt processing. - Exhibits well-characterized heterochiral dimer preference essential for supramolecular self-assembly studies. - Supplied as ≥98% purity (GC) white crystalline solid; ambient shipping.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 1792-81-0
Cat. No. B155557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Cyclohexanediol
CAS1792-81-0
Synonyms1,2-cyclohexanediol
1,2-cyclohexanediol, (cis)-isomer
1,2-cyclohexanediol, (trans)-isomer
cis-1,2-cyclohexanediol
trans-1,2-cyclohexanediol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)O)O
InChIInChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+
InChIKeyPFURGBBHAOXLIO-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,2-Cyclohexanediol: Stereochemistry Procurement Guide


cis-1,2-Cyclohexanediol (CAS 1792-81-0) is a cyclic, six-membered diol with the molecular formula C6H12O2. It is a meso compound due to its cis configuration, meaning the two hydroxyl (-OH) groups are positioned on the same side of the cyclohexane ring, rendering the molecule achiral and optically inactive . This specific stereochemistry is the primary driver of its distinct physicochemical properties, such as its melting point and enthalpy, compared to its trans isomer and other positional isomers [1][2]. The compound is commercially available as a white crystalline solid with a typical purity of >98.0% (GC), and is a versatile building block in organic synthesis, polymer chemistry, and materials science .

Cis stereochemistry for meso building block design
Defined thermal behavior for melt processing
Polymer scaffold for high-ductility material research

cis-1,2-Cyclohexanediol: Isomer Purity Risk


A procurement specification for generic '1,2-cyclohexanediol' is scientifically insufficient and introduces significant risk of experimental failure or batch-to-batch inconsistency. The cis and trans isomers exhibit fundamentally different physical, thermodynamic, and conformational properties due to their distinct stereochemistry [1][2]. For example, the cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers, leading to divergent behaviors in chiral environments and self-assembly [3]. Furthermore, the melting enthalpy of the cis isomer is approximately 24% higher than that of the trans isomer, a difference that critically impacts processing conditions like melt-based formulation or differential scanning calorimetry (DSC) characterization [1]. Selecting an undefined isomeric mixture forfeits control over these key performance variables.

Generic '1,2-cyclohexanediol' may contain a cis/trans mixture, altering conformational and thermal properties.
The trans isomer is conformationally locked and exhibits different melt enthalpy, potentially impacting processing consistency.
Undefined isomer ratios limit reproducibility in self-assembly and polymer plasticization studies.

cis-1,2-Cyclohexanediol Comparative Evidence


Thermodynamic Stability: cis vs. trans

The melting enthalpy (ΔHm) of cis-1,2-cyclohexanediol is 20.265 kJ·mol⁻¹, which is 3.897 kJ·mol⁻¹ (23.8%) higher than the 16.368 kJ·mol⁻¹ observed for its trans isomer [1][2]. This difference is attributed to the stronger intermolecular interactions in the solid state of the cis isomer, which features one axial and one equatorial hydroxyl group, leading to a more stable crystal lattice than the all-equatorial trans isomer [3]. The standard formation enthalpy (ΔHf°) further corroborates this, with values of 568.997 kJ·mol⁻¹ for the cis isomer versus 578.240 kJ·mol⁻¹ for the trans isomer, indicating the cis form is the thermodynamically more stable configuration [1][2].

Melting Enthalpy
Head-to-head
20.265 kJ·mol⁻¹
vs trans 16.368 kJ·mol⁻¹ (+23.8%)
Indicates higher crystal lattice stability and energy requirement for melting.
DSC measurement at melting point of each isomer.
Thermodynamics Calorimetry Physical Chemistry Material Science

Conformational Flexibility: cis vs. trans

In contrast to its trans isomer, which is conformationally locked with both hydroxyl groups in equatorial positions, cis-1,2-cyclohexanediol is 'transiently chiral' and exists as a mixture of rapidly interconverting enantiomeric conformers in solution [1]. This conformational flexibility is a direct consequence of the cis stereochemistry, where one hydroxyl group is forced into an axial orientation [2]. The presence of multiple conformers is critical for applications where molecular recognition is dynamic, as evidenced by its distinct heterochiral self-recognition behavior in gas-phase clustering studies, a pattern that is identical to that of the trans isomer despite their different ground-state geometries [1].

Conformational State
Head-to-head
cis: Multiple interconverting conformers (transient chirality)
trans: Conformationally locked, both -OH equatorial
Enables dynamic structural adaptation in binding and self-assembly studies.
Established by Raman, IR-UV double resonance, and QM calculations.
Stereochemistry Conformational Analysis Spectroscopy Molecular Recognition

Cyclohexanediol vs. Isohexide Plasticizers in PLA

When 1,2-cyclohexanediol (employed as a cis/trans mixture) is used as a rigid core for a levulinate ester plasticizer in polylactide (PLA), it dramatically improves material properties. PLA blended with 20 wt% of this cyclohexanediol-based plasticizer exhibited a glass transition temperature (Tg) of 25 °C and a strain at break of 265% [1]. This strain at break is 44 times greater than that of neat, unplasticized PLA (approximately 6%) [1]. In comparison, plasticizers derived from larger, more rigid isohexide cores (isosorbide and isomannide) provided superior thermal stability and higher Young's modulus but at the expense of this extreme ductility [1]. This demonstrates that the cyclohexanediol core offers a unique balance of rigidity and flexibility, enabling a high-elongation performance profile not replicated by other bio-based rigid diols.

Strain at Break (PLA)
Head-to-head
265%
44× increase vs. neat PLA (~6%)
Supports high-ductility PLA formulation research.
20 wt% cyclohexanediol levulinate plasticizer; solution-cast films.
Polymer Chemistry Plasticizers Polylactide (PLA) Sustainable Materials

cis-1,2-Cyclohexanediol Application Scenarios


High-Ductility PLA Formulations

Researchers or formulators aiming to drastically improve the flexibility and elongation of PLA for applications like flexible films, bags, or biomedical implants will find that plasticizers built on a cis-1,2-cyclohexanediol core deliver a quantifiable performance advantage. Data shows a 44-fold increase in strain at break for PLA blends containing 20 wt% cyclohexanediol levulinate [1]. This level of ductility is superior to that achieved with plasticizers from larger rigid cores (isohexides), which prioritize modulus over elongation [1]. Therefore, sourcing the cyclohexanediol scaffold is essential for achieving this specific high-elongation performance profile.

Heterochiral Assembly and Recognition Systems

Scientists studying chiral self-recognition, supramolecular chemistry, or designing sensors for enantioselective discrimination should select cis-1,2-cyclohexanediol for its well-characterized heterochiral preference. Its conformational flexibility, due to the cis stereochemistry, allows it to adapt and form stable heterodimers in the gas phase, a behavior that is distinct from that of its conformationally locked trans isomer and is crucial for building dynamic or adaptive molecular systems [2][3]. Procurement of the pure cis isomer ensures the intended dynamic conformational behavior, which is lost when using an undefined mixture or the rigid trans isomer.

Predictable Thermal Transitions in Material Processing

In processes like hot-melt extrusion, melt crystallization, or differential scanning calorimetry (DSC) calibration where precise thermal energy input is critical, the defined thermodynamic properties of cis-1,2-cyclohexanediol are non-negotiable. Its melting enthalpy is 20.265 kJ·mol⁻¹, which is 23.8% higher than that of its trans isomer [4][5]. Using an isomeric mixture or the incorrect trans isomer would result in a significantly different energy requirement for melting, potentially leading to incomplete melting, phase separation, or flawed analytical data. Specification of CAS 1792-81-0 guarantees this predictable and higher energy barrier for the solid-liquid phase transition.

Application
Selection Property
Validation Focus
High-ductility PLA formulations
Scaffold yielding high elongation in PLA blends
Strain-at-break improvement and glass transition modulation
Heterochiral self-assembly systems
Conformationally flexible meso diol core
Heterochiral recognition behavior and dynamic binding
Predictable thermal processing
Stereochemistry-defined melting enthalpy
Consistent solid-liquid transition energy requirement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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